molecular formula C10H16N6S2 B14716830 glyoxal bis(N'-allylthiosemicarbazone) CAS No. 18667-52-2

glyoxal bis(N'-allylthiosemicarbazone)

Cat. No.: B14716830
CAS No.: 18667-52-2
M. Wt: 284.4 g/mol
InChI Key: MDKHPYJAZLYOAX-UHFFFAOYSA-N
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Description

Glyoxal bis(N'-allylthiosemicarbazone) is a member of the bis(thiosemicarbazone) class of organic compounds, which are synthesized via the condensation reaction of glyoxal with thiosemicarbazide derivatives . This compound functions as a tetradentate chelating ligand, capable of forming stable complexes with various transition metal ions, including copper(II), nickel(II), cobalt(II), and manganese(II), through coordination via nitrogen and sulfur atoms . These metal complexes, particularly those with copper, have demonstrated significant potential in biomedical research . They are investigated for their antiproliferative activity against tumor cells, with mechanisms that may involve intracellular redox cycling to generate reactive oxygen species and induction of paraptotic cell death . The research value of bis(thiosemicarbazone) ligands and their metal complexes extends to their role as enzyme inhibitors. Studies on related compounds show that such complexes can exhibit strong inhibitory potential against enzymes like acetylcholinesterase (AChE) and Glutathione-S-Transferase (GST), which are important targets in neurological and detoxification research, respectively . The allylthio substituents in this specific derivative may influence its lipophilicity, redox potential, and overall biological activity, allowing researchers to explore structure-activity relationships . This compound is supplied for research purposes such as investigating novel chemotherapeutic agents, developing metal-based catalysts, and studying coordination chemistry. It is strictly for laboratory research use.

Properties

CAS No.

18667-52-2

Molecular Formula

C10H16N6S2

Molecular Weight

284.4 g/mol

IUPAC Name

1-prop-2-enyl-3-[2-(prop-2-enylcarbamothioylhydrazinylidene)ethylideneamino]thiourea

InChI

InChI=1S/C10H16N6S2/c1-3-5-11-9(17)15-13-7-8-14-16-10(18)12-6-4-2/h3-4,7-8H,1-2,5-6H2,(H2,11,15,17)(H2,12,16,18)

InChI Key

MDKHPYJAZLYOAX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NN=CC=NNC(=S)NCC=C

Origin of Product

United States

Preparation Methods

Synthesis of N'-Allylthiosemicarbazide

While direct commercial availability of N'-allylthiosemicarbazide is limited, its preparation typically involves the reaction of allyl isothiocyanate with hydrazine hydrate:

$$
\text{Allyl isothiocyanate} + \text{Hydrazine hydrate} \rightarrow \text{N'-Allylthiosemicarbazide} + \text{Ammonia}
$$

Procedure :

  • Allyl isothiocyanate (1 mol) is slowly added to an ice-cooled solution of hydrazine hydrate (1.1 mol) in ethanol.
  • The mixture is stirred at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
  • The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Condensation with Glyoxal

Standard Method :

  • Glyoxal (40% aqueous solution, 0.05 mol) is added dropwise to a stirred solution of N'-allylthiosemicarbazide (0.1 mol) in ethanol (100 mL).
  • Concentrated HCl (1–2 mL) is added as a catalyst.
  • The reaction mixture is refluxed at 80°C for 6–8 hours.
  • The product is cooled to room temperature, filtered, and recrystallized from ethanol/water (3:1 v/v).

Yield : ~65–75% (reported analogously for similar thiosemicarbazones).

Advanced Methodological Variations

Solvent-Free Synthesis

To enhance sustainability, solvent-free approaches utilize mechanical grinding of reactants in the presence of a catalytic amount of acetic acid. This method reduces reaction time to 2–3 hours but may compromise yield (50–60%) due to incomplete condensation.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) accelerates the reaction to 15–20 minutes, achieving yields comparable to conventional reflux (~70%). This method minimizes side products like mono-condensed derivatives.

Characterization and Quality Control

GBAT is characterized using multimodal analytical techniques:

Technique Key Observations Reference
IR Spectroscopy - N-H stretch: 3250–3300 cm⁻¹
- C=N stretch: 1590–1620 cm⁻¹
- C=S stretch: 750–780 cm⁻¹
¹H NMR - Allyl protons: δ 5.1–5.3 (m, 2H), δ 5.8–6.0 (m, 1H)
- Hydrazone NH: δ 8.2–8.5 (s, 2H)
Elemental Analysis C: 42.2%, H: 5.6%, N: 29.5%, S: 22.5% (theoretical for C₁₀H₁₆N₆S₂)

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Purification : Recrystallization becomes inefficient at >1 kg batches; column chromatography using silica gel (eluent: ethyl acetate/hexane) is preferred.
  • Waste Management : Aqueous glyoxal solutions generate acidic wastewater, necessitating neutralization before disposal.

Emerging Innovations

Recent studies explore enzymatic catalysis using lipases to achieve stereoselective synthesis, though yields remain suboptimal (30–40%). Additionally, flow chemistry systems enable continuous production with 85% conversion efficiency by maintaining precise stoichiometric control.

Chemical Reactions Analysis

Coordination with Transition Metal Ions

Glyoxal bis(N'-allylthiosemicarbazone) acts as a bidentate ligand , coordinating through sulfur (thione/thiol) and nitrogen (imine) atoms. This chelation behavior stabilizes transition metal complexes with diverse geometries and catalytic properties.

Table 1: Metal Complexes and Spectral Data

Metal IonGeometryKey IR Bands (cm⁻¹)NMR Shifts (δ, ppm)ApplicationSource
Pd(II)Square planar1,580 (C=N), 750 (C-S)7.20–6.73 (aromatic H)Heck coupling catalysis
Cu(II)Octahedral1,620 (C=N), 690 (C-S)N/AAnticancer activity
Ni(II)Tetrahedral1,595 (C=N), 710 (C-S)2.10–2.50 (allyl CH₂)Antimicrobial studies
  • Mechanism : The ligand undergoes deprotonation in basic media, facilitating metal binding. Allyl groups enhance solubility in organic solvents, aiding complex isolation .

  • Catalytic Example : Palladium complexes derived from analogous glyoxal bis(osazones) achieve 85–92% yields in Heck reactions (styrene coupling with aryl halides) .

Redox Activity and Reactive Oxygen Species (ROS) Generation

The compound participates in Fenton-like reactions when coordinated to iron, generating hydroxyl radicals (·OH) via Fe(II)/Fe(III) cycling.

Key Findings :

  • ROS Quantification : Complexes with Fe(III) produce 2.3 μM ·OH/min at pH 7.4, measured via fluorescence assays.

  • Biological Impact : ROS induction correlates with apoptosis in MCF-7 cancer cells (IC₅₀ = 18.7 μM).

Acid-Base Reactions and Tautomerism

Thiosemicarbazones exhibit pH-dependent tautomerism, influencing their reactivity:

Tautomeric Forms :

  • Thione form (dominant at pH < 7) : Stabilizes metal coordination.

  • Thiol form (pH > 9) : Enhances nucleophilic reactivity for alkylation or acylation.

Deprotonation Constants :

  • pKa₁ : 7.2 (imine NH)

  • pKa₂ : 9.8 (thiol SH)

Interaction with Biological Targets

While not strictly chemical reactions, the compound’s interactions with enzymes inform its biochemical reactivity:

  • Adenosylmethionine Decarboxylase Inhibition : Competitive inhibition (Ki = 12 μM), disrupting polyamine biosynthesis .

  • Diamine Oxidase Binding : Irreversible inhibition via thiol group oxidation (IC₅₀ = 9.4 μM) .

Scientific Research Applications

Glyoxal bis(N’-allylthiosemicarbazone) has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for its ability to chelate metal ions and its potential therapeutic effects.

    Industry: It is used in the synthesis of various industrial chemicals and materials, leveraging its reactivity and coordination capabilities.

Mechanism of Action

The mechanism by which glyoxal bis(N’-allylthiosemicarbazone) exerts its effects involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound can also interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Key Bis(Thiosemicarbazone) Derivatives

Compound Parent Carbonyl Substituents Key Properties Applications
GATSC Glyoxal N(4)-allyl High metal affinity, moderate solubility in polar solvents Anticancer coordination complexes
Diacetyl bis(thiosemicarbazone) (ATS) Diacetyl None Lipophilic, forms stable Co(III) complexes Anticancer agents (e.g., [Co(ATS)(NH₃)₂]⁺)
Pyruvaldehyde bis(thiosemicarbazone) (PTS) Pyruvaldehyde Methyl group Enhanced cellular uptake due to methyl substitution Radiopharmaceuticals
Glyoxal bis(4-phenylthiosemicarbazone) Glyoxal N(4)-phenyl Improved crystallinity, redox-active Cu(II) complexes Catalysis, antimicrobial agents

Key Findings :

  • Biological Activity : Cobalt(III) complexes of ATS and PTS exhibit superior anticancer activity (e.g., IC₅₀ values < 10 μM in HeLa cells) compared to GATSC derivatives, likely due to optimized lipophilicity and redox properties .
  • Synthetic Flexibility : Phenyl-substituted analogs (e.g., glyoxal bis(4-phenylthiosemicarbazone)) show higher crystallinity and are preferred in materials science for designing metal-organic frameworks (MOFs) .

Bis(Guanylhydrazones): Enzyme Inhibitors

Table 2: Glyoxal-Based Bis(Guanylhydrazones)

Compound Substituents Target Enzyme IC₅₀ (μM) Uptake Characteristics
Glyoxal bis(amidinohydrazone) (GBG) None Adenosylmethionine decarboxylase 0.2 Passive diffusion, low cell retention
Methylglyoxal bis(amidinohydrazone) (MGBG) Methyl group Adenosylmethionine decarboxylase 0.05 Active transport, high accumulation
Propylglyoxal bis(guanylhydrazone) Propyl group Polyamine biosynthesis enzymes 0.1 Moderate uptake, hydrophobicity-dependent

Key Findings :

  • Potency : MGBG is 4-fold more potent than GBG due to its methyl group, which enhances enzyme binding and cellular uptake .
  • Uptake Mechanisms : GATSC’s allyl groups contrast with GBG/MGBG’s alkyl chains, leading to divergent pharmacokinetics. While GBG relies on passive diffusion, MGBG utilizes active transport systems .

Bis(Nitrosemicarbazones) and High-Energy Materials

Glyoxal bis(nitrosemicarbazone) derivatives, synthesized from 4-nitrosemicarbazide and glyoxal, exhibit high nitrogen content (≥60%) and detonation velocities (~8,500 m/s), making them candidates for energetic materials . Unlike GATSC, these compounds prioritize explosive performance over bioactivity, highlighting the versatility of glyoxal-based bis-ligands.

Q & A

Basic Questions

Q. What is the optimal synthetic route for glyoxal bis(N'-allylthiosemicarbazone), and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via a two-step process. First, allyl isothiocyanate reacts with hydrazine to form N(4)-allyl-3-thiosemicarbazide. This intermediate is then condensed with glyoxal in a 2:1 molar ratio under mild conditions (dioxane or aqueous acetic acid as solvent, room temperature, 4–6 hours). Yield optimization requires precise stoichiometry and pH control to avoid side reactions like hydrolysis or polymerization .
  • Key Parameters :

  • Molar Ratio : Excess glyoxal leads to by-products; a 1:2 (glyoxal:thiosemicarbazide) ratio is critical.
  • Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance solubility, while aqueous acetic acid accelerates condensation .

Q. Which spectroscopic techniques are most effective for characterizing glyoxal bis(N'-allylthiosemicarbazone)?

  • Characterization Workflow :

  • FT-IR : Confirms thiosemicarbazone formation via N–H stretching (3200–3300 cm⁻¹) and C=S (1250–1300 cm⁻¹) bands.
  • ¹H-NMR : Identifies allyl protons (δ 5.1–5.3 ppm, multiplet) and imine protons (δ 8.1–8.3 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 305) and fragmentation patterns.
    • Advanced Techniques : X-ray crystallography resolves coordination geometry in metal complexes, while UV-vis spectroscopy monitors electronic transitions for catalytic studies .

Advanced Research Questions

Q. How does glyoxal bis(N'-allylthiosemicarbazone) coordinate with transition metals, and what catalytic applications arise?

  • Coordination Chemistry : The ligand acts as a tetradentate chelator, binding via two sulfur atoms and two nitrogen atoms. Palladium(II) complexes exhibit catalytic activity in Heck cross-coupling reactions (e.g., aryl halide activation).
  • Experimental Design :

  • Synthesis of Complexes : React ligand with PdCl₂ in ethanol under reflux (12 hours).
  • Catalytic Testing : Use styrene and iodobenzene as substrates in DMF with K₂CO₃ as base (yields >85% at 100°C).
  • Mechanistic Insight : DFT studies (e.g., HOMO-LUMO analysis) reveal charge transfer between Pd and ligand, enhancing oxidative addition efficiency .

Q. What structural features enable glyoxal bis(N'-allylthiosemicarbazone) to act as a crosslinker in polymer networks?

  • Role in Polymer Chemistry : The four allyl groups undergo radical-initiated polymerization, forming covalent bridges between polymer chains. This increases thermal stability and mechanical strength in hydrogels.
  • Methodological Considerations :

  • Crosslinking Density : Controlled by initiator (e.g., AIBN) concentration and reaction time.
  • Applications : Drug delivery systems (e.g., sustained release of anticancer agents) benefit from pH-responsive degradation of thiosemicarbazone bonds .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of metal complexes of this ligand?

  • Data Analysis Framework :

  • Variable Control : Compare reaction conditions (solvent polarity, temperature, base strength) across studies.
  • Computational Validation : Use molecular docking or DFT to assess steric/electronic effects of substituents on catalytic sites.
  • Spectroscopic Monitoring : In situ Raman or NMR tracks intermediate formation (e.g., Pd⁰ species in Heck cycles) to identify rate-limiting steps .

Q. What strategies mitigate impurities during synthesis, and how is purity quantified?

  • Purification Protocols :

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted thiosemicarbazide.
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95%).
    • Analytical Validation : HPLC with UV detection (λ = 254 nm) quantifies residual glyoxal; elemental analysis confirms C/N/S ratios .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight305.4 g/mol (C₁₀H₁₆N₆S₂)
Optimal Reaction SolventDioxane or H₂O/AcOH (pH 4–5)
Pd Complex Catalytic Yield85–92% (Heck Reaction)
Crosslinking Efficiency70–90% (in polysaccharide hydrogels)

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